molecular formula C13H10O4 B8617669 Methanone, (2,5-dihydroxyphenyl)(4-hydroxyphenyl)- CAS No. 120506-56-1

Methanone, (2,5-dihydroxyphenyl)(4-hydroxyphenyl)-

Cat. No. B8617669
M. Wt: 230.22 g/mol
InChI Key: ZYVHNBIJFJZZNO-UHFFFAOYSA-N
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Patent
US06884814B2

Procedure details

A mixture of (2,5-dihydroxyphenyl)(4-hydroxyphenyl)methanone (1.8 g, 7.8 mmol), iodomethane (2.3 g, 16.4 mmol), potassium carbonate (5.4 g, 39 mmol) and acetone (25 mL) was heated to reflux. After 6 h, the reaction was cooled, poured into water and extracted with EtOAc. The organic layer was dried over MgSO4, concentrated and the crude product was purified by column chromatography (eluent 10% EtOAc/hexanes) to give a yellow solid (1.2 g, 60% yield, mp 70-72° C.); 1H NMR(DMSO-d8) 11.4 (s, 1H), 7.75 (d, 2H, J=8.5 Hz), 7.15-7.11 (m, 2H), 7.03-6.98 (m, 3H), 3.90 (s, 3H), 3.73 (s, 3H); MS m/e 257 (M−H)+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][C:14](O)=[CH:13][CH:12]=1)=[O:10].IC.[C:20](=[O:23])([O-])[O-].[K+].[K+].[CH3:26]C(C)=O>O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:26])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][C:14]([O:23][CH3:20])=[CH:13][CH:12]=1)=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)O)C(=O)C1=CC=C(C=C1)O
Name
Quantity
2.3 g
Type
reactant
Smiles
IC
Name
Quantity
5.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (eluent 10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)OC)C(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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